N-Hydroxycyclohexanecarboximidamide

描述

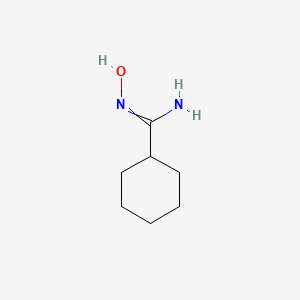

N-Hydroxycyclohexanecarboximidamide: is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyclohexane ring attached to a carboximidamide group with an additional hydroxy group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxycyclohexanecarboximidamide typically involves the reaction of cyclohexanecarbonitrile with hydroxylamine . The reaction is carried out under controlled conditions, usually at a temperature range of 80°C to 85°C for 3 to 4 hours . After the reaction, the mixture is cooled, filtered, and washed with isopropyl alcohol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

化学反应分析

Types of Reactions: N-Hydroxycyclohexanecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

科学研究应用

Chemical Properties and Reactions

N-Hydroxycyclohexanecarboximidamide is characterized by its unique molecular structure, which enables it to participate in several chemical reactions:

- Oxidation : Can yield oxides under specific conditions.

- Reduction : May produce amines or other reduced products.

- Substitution : Involves replacing functional groups with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Chemistry

In the realm of chemistry, this compound serves as a reagent in various synthesis processes. Its ability to undergo multiple types of reactions makes it valuable for creating derivatives with diverse properties.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may interact with biomolecules, influencing various biological pathways. Notable areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against specific bacterial strains.

- Anticancer Properties : Investigations into cytotoxic effects on cancer cell lines are ongoing.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibits α-amylase and α-glucosidase |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, warranting further exploration into its mechanism of action.

Research Findings and Insights

Recent research has focused on the structure-activity relationships (SAR) associated with this compound. Key findings include:

- The compound's structural features significantly influence its binding affinity to target proteins.

- Modifications to the cyclohexane ring can enhance or diminish biological activity.

作用机制

The mechanism of action of N-Hydroxycyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboximidamide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Cyclohexanecarboximidamide: Lacks the hydroxy group, which affects its reactivity and biological activity.

N-Hydroxybenzimidamide: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and applications.

N-Hydroxyacetamidine: Has a simpler structure with an acetamidine group, resulting in different reactivity and uses.

Uniqueness: N-Hydroxycyclohexanecarboximidamide is unique due to its specific structure, which combines a cyclohexane ring with a hydroxy and carboximidamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

N-Hydroxycyclohexanecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with hydroxylamine. The resulting compound can be purified through recrystallization techniques, which yield a product suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including Gram-positive bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity, especially when compared to standard antimicrobial agents.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Enterococcus faecalis | 8 | Selective |

| Escherichia coli | 32 | Weak |

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects on cancer cell lines. The compound demonstrates varying degrees of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | High |

| HCT116 (Colon Cancer) | 4.4 | Moderate |

| HEK293 (Kidney) | 5.3 | Moderate |

The biological activity of this compound is believed to involve the modulation of specific cellular pathways. Its interaction with nicotinic acetylcholine receptors (nAChRs) has been studied, indicating that it may act as a positive allosteric modulator. This modulation could enhance neurotransmitter activity, potentially leading to therapeutic effects in neurological disorders.

Case Studies

- Antibacterial Efficacy : A study published in Frontiers in Chemistry assessed the antibacterial efficacy of this compound against various pathogens. The results demonstrated a selective action against Gram-positive bacteria, with significant inhibition observed at low concentrations .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of this compound on several cancer cell lines. The findings revealed that this compound effectively inhibited the growth of MCF-7 cells at concentrations as low as 3 µM, suggesting potential for further development as an anticancer agent .

- Neuroprotective Effects : Preliminary research has indicated that compounds similar to this compound may offer neuroprotective benefits by modulating nAChR activity, which could be beneficial in treating neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-Hydroxycyclohexanecarboximidamide, and how do reaction conditions influence yield?

this compound is synthesized via a hydroxylamine-mediated reaction. A validated method involves reacting NHOH·HCl (50 mmol) with cyclohexanecarbonitrile (32.5 mmol) in the presence of NaHCO (25 mmol). The reaction proceeds under reflux, followed by purification via flash chromatography (Cyclohexane/EtOAc 1:1), yielding 46% of the product as a white solid. Key variables affecting yield include stoichiometric ratios, reaction time, and temperature. Impurities often arise from incomplete nitrile conversion, necessitating rigorous monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Characterization relies on:

- H NMR : Distinct signals at δ 8.64 (s, 1H, -NH-OH) and δ 1.93–1.02 (cyclohexyl protons) confirm the structure .

- Melting Point : 90.4–92.7°C serves as a purity indicator.

- Chromatography : TLC (R = 0.17 in Cyclohexane/EtOAc) and HPLC ensure purity >95%.

- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 142.20 (M) .

Q. What safety protocols are essential for handling this compound?

The compound carries GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage). Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation (H335).

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in this compound synthesis?

Mechanistic insights require:

- Kinetic Analysis : Monitor intermediate formation via in situ FTIR or H NMR to track nitrile → imidamide conversion.

- Isotopic Labeling : Use N-hydroxylamine to trace nitrogen incorporation.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies for hydroxylamine-nitrile interactions .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Design studies with:

- Target Selection : Prioritize enzymes/receptors with known affinity for carboximidamides (e.g., nicotinic acetylcholine receptors).

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.

- Toxicity Profiling : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays. Reference structural analogs (e.g., N,N-Dimethylcyclohexanecarboximidamide) for activity benchmarking .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

- Purity Verification : Re-run NMR with deuterated solvents (e.g., DMSO-d) to exclude solvent artifacts.

- Side Reaction Analysis : LC-MS can detect byproducts like unreacted nitriles or hydroxylamine adducts.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Heat Management : Exothermic reactions require jacketed reactors with controlled cooling.

- Solvent Recovery : Optimize distillation parameters to reclaim EtOAc.

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

- Linearity : Test 50–150% of the target concentration (R ≥ 0.99).

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in triplicate runs.

- Specificity : Demonstrate separation from impurities via HPLC-DAD .

Q. What factors influence the stability of this compound under varying storage conditions?

- Temperature : Accelerated stability studies (40°C/75% RH) predict shelf life.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation.

- pH Stability : Assess hydrolysis rates in buffered solutions (pH 1–13) .

Q. How can computational tools predict the physicochemical properties of this compound?

- LogP Calculation : Use ChemAxon or Schrödinger to estimate lipophilicity (predicted LogP = 1.2).

- pKa Prediction : ADMET Predictor estimates the hydroxylamine group’s pKa ≈ 6.5.

- Molecular Dynamics : Simulate solubility in water/organic solvents using GROMACS .

属性

CAS 编号 |

633313-98-1 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.20 g/mol |

IUPAC 名称 |

N'-hydroxycyclohexanecarboximidamide |

InChI |

InChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9) |

InChI 键 |

BJIYJPYMLUBLJP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=NO)N |

手性 SMILES |

C1CCC(CC1)/C(=N/O)/N |

规范 SMILES |

C1CCC(CC1)C(=NO)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。